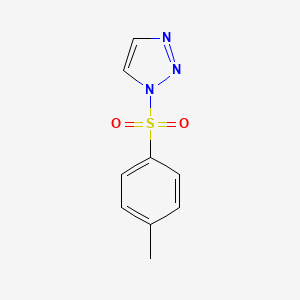

1-Tosyl-1H-1,2,3-triazole

描述

Fundamental Significance of 1,2,3-Triazoles in Synthetic Methodologies

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. While not commonly found in nature, these structures have garnered immense interest from synthetic chemists due to their unique properties and the efficiency of their synthesis. acs.org The development of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgthieme-connect.com This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. acs.orgthieme-connect.com

The utility of 1,2,3-triazoles extends across various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. tandfonline.comscispace.com In drug discovery, the triazole ring is often used as a stable and biocompatible linker or as an isostere for amide, ester, or carboxylic acid groups. acs.orgtandfonline.com This has led to the incorporation of the 1,2,3-triazole scaffold into a number of FDA-approved drugs. tandfonline.com The inherent stability of the triazole ring and its ability to form hydrogen bonds and dipole interactions contribute to its effectiveness as a pharmacophore.

The synthetic versatility of 1,2,3-triazoles is a key driver of their widespread use. acs.orgbeilstein-journals.org The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, the foundational reaction for triazole synthesis, can be controlled to produce different regioisomers. acs.org For instance, while copper catalysis typically yields the 1,4-disubstituted product, ruthenium catalysts can selectively produce the 1,5-disubstituted isomer. acs.orgmdpi.com This regiochemical control is crucial for the precise construction of complex molecular architectures.

Rationale for Dedicated Academic Research on N-Sulfonylated Triazoles

The introduction of a sulfonyl group, such as a tosyl group, onto the nitrogen atom of the 1,2,3-triazole ring significantly modifies its chemical reactivity and opens up new avenues for synthetic transformations. N-sulfonyl-1,2,3-triazoles, including 1-Tosyl-1H-1,2,3-triazole, are valuable intermediates in organic synthesis. researchgate.net The electron-withdrawing nature of the sulfonyl group activates the triazole ring, making it susceptible to a range of chemical reactions.

One of the most significant applications of N-sulfonyl-1,2,3-triazoles is their use in denitrogenative transformations. rsc.org Under thermal or metal-catalyzed conditions, these compounds can extrude molecular nitrogen to generate highly reactive intermediates, such as α-imino carbenes. researchgate.net These intermediates can then undergo a variety of subsequent reactions, including intramolecular cyclizations and insertions, to form other important heterocyclic structures like pyrroles, imidazoles, and pyridines. beilstein-journals.org

Furthermore, the synthesis of N-sulfonylated triazoles is often achieved through the [3+2] cycloaddition of sulfonyl azides with alkynes. tandfonline.com This method allows for the direct installation of the sulfonyl group during the formation of the triazole ring. tandfonline.com Research in this area focuses on developing new catalysts and reaction conditions to improve the efficiency and regioselectivity of this process. tandfonline.com The ability to readily access these activated triazoles is crucial for their application as versatile synthetic precursors. researchgate.net

The unique reactivity of N-sulfonylated triazoles has also led to their use in the synthesis of complex natural products and other biologically active molecules. Their ability to serve as precursors to a variety of nitrogen-containing heterocycles makes them powerful tools in the synthetic chemist's arsenal.

Scope and Objectives of the Research Outline in Contemporary Organic Synthesis

The ongoing research focused on this compound and its analogs is driven by several key objectives that aim to expand their utility in modern organic synthesis. A primary goal is the development of novel and more efficient synthetic methods for their preparation. This includes the exploration of new catalytic systems, the use of greener and more sustainable reaction conditions, and the expansion of the substrate scope to include a wider variety of functional groups. mdpi.com

Another major objective is to further elucidate the reaction mechanisms of transformations involving N-sulfonylated triazoles. A deeper understanding of the intermediates and transition states involved in their denitrogenative and other reactions will enable chemists to design more selective and efficient synthetic strategies. researchgate.net This includes both experimental and computational studies to map out the reaction pathways. researchgate.net

The application of this compound in the synthesis of complex and biologically relevant molecules remains a central theme. Researchers are continuously seeking to leverage the unique reactivity of this compound to access novel molecular scaffolds with potential applications in medicine and materials science. nih.gov This includes the development of one-pot and tandem reaction sequences that can rapidly build molecular complexity from simple starting materials.

Structure

3D Structure

属性

分子式 |

C9H9N3O2S |

|---|---|

分子量 |

223.25 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)sulfonyltriazole |

InChI |

InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-6-10-11-12/h2-7H,1H3 |

InChI 键 |

IXRLPFBYEXQREK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=N2 |

产品来源 |

United States |

Synthetic Methodologies for 1 Tosyl 1h 1,2,3 Triazole and Its Derivatives

Evolution of 1,2,3-Triazole Synthesis with Emphasis on N-Tosyl Derivatives

The journey to synthesize 1,2,3-triazoles has seen remarkable advancements, from classical cycloadditions to highly efficient catalyzed reactions, enabling the specific synthesis of derivatives like N-tosyl-1,2,3-triazoles.

Historical Context of Huisgen 1,3-Dipolar Cycloaddition

The foundation of modern triazole synthesis was laid by Rolf Huisgen in the 1960s with the introduction of the 1,3-dipolar cycloaddition. wikipedia.orgnih.govscielo.br This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkyne, to form a five-membered ring. wikipedia.orgorganic-chemistry.org Specifically, the reaction between an organic azide (B81097) (the 1,3-dipole) and an alkyne (the dipolarophile) yields a 1,2,3-triazole. wikipedia.org This thermal, uncatalyzed reaction, often referred to as the Huisgen cycloaddition, typically results in a mixture of 1,4- and 1,5-regioisomers, a significant limitation due to the difficulty in separating these products. sci-hub.ru The reaction proceeds through a concerted, pericyclic mechanism involving the participation of 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org While groundbreaking, the Huisgen cycloaddition's requirement for elevated temperatures and lack of regioselectivity spurred the development of more controlled and efficient synthetic methods. sci-hub.ru

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in N-Tosyl-Triazole Synthesis

A major breakthrough in triazole synthesis came with the independent discoveries by the laboratories of Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sci-hub.ruacs.org This reaction is a prime example of "click chemistry," characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. sci-hub.rumdpi.com The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition. acs.org

The CuAAC has been effectively utilized in the synthesis of N-tosyl-1,2,3-triazoles. For instance, a copper-mediated method for synthesizing 1,2,3-triazoles from N-tosylhydrazones and amines provides an alternative route that avoids the use of potentially hazardous azides. sci-hub.ru Although efficient, this method often requires a significant amount of the copper salt. sci-hub.ru The general mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The reaction is robust and can be performed in various solvents, including water, making it a versatile tool in organic synthesis. acs.org

Table 1: Comparison of Cycloaddition Reactions for Triazole Synthesis

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|---|

| Catalyst | None (Thermal) | Copper(I) | Ruthenium(II) |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers sci-hub.ru | 1,4-disubstituted sci-hub.ru | 1,5-disubstituted acs.org |

| Reaction Conditions | Often requires elevated temperatures sci-hub.ru | Mild, often at room temperature acs.org | Can be performed at ambient temperature core.ac.uk |

| Substrate Scope | Broad | Primarily terminal alkynes core.ac.uk | Tolerates internal alkynes acs.orgcore.ac.uk |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective N-Tosyl Derivatives

Complementing the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgcore.ac.uk Discovered by the Fokin and Jia groups, this reaction utilizes ruthenium(II) complexes, such as [Cp*RuCl], as catalysts. acs.orgmdpi.com A key advantage of RuAAC is its ability to accommodate internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgcore.ac.uk

The mechanism of RuAAC is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate. acs.org This is followed by reductive elimination to yield the 1,5-triazole product. acs.org The reaction has found applications in various fields, including medicinal chemistry and material science, due to its unique regiochemical outcome. acs.org For the synthesis of N-tosyl derivatives, RuAAC offers a strategic advantage when the 1,5-substitution pattern is desired.

Synthesis Protocols via N-Tosylhydrazones

N-tosylhydrazones have emerged as versatile starting materials for the synthesis of 1,2,3-triazoles, offering pathways that can circumvent the use of azides and transition metals.

Molecular Iodine-Mediated Coupling Cyclization Pathways

A notable development is the use of molecular iodine to mediate the synthesis of 1,2,3-triazoles from N-tosylhydrazones. researchgate.net One such method involves a cascade [4+1] cyclization reaction between N-tosylhydrazones and sodium azide, promoted by molecular iodine, to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.orgacs.orgfigshare.com Mechanistic studies suggest the formation of an α-iodinated N-tosylhydrazone intermediate. sci-hub.ru This is followed by a series of steps including aza-Michael addition, cyclization, and elimination. organic-chemistry.orgacs.org This metal-free approach is advantageous as it avoids potential metal contamination of the final products. sci-hub.ru

Another iodine-mediated protocol allows for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from commercially available anilines, ketones, and N-tosylhydrazine. sci-hub.ruresearchgate.net This method achieves complete regioselectivity under transition-metal-free conditions. sci-hub.ru The proposed mechanism can proceed via two pathways, one involving the formation of an N-tosylhydrazone intermediate which then undergoes α-iodination. sci-hub.ru

Transition Metal-Free and Azide-Free Methodologies from N-Tosylhydrazones

The development of transition-metal-free and azide-free synthetic routes to 1,2,3-triazoles is highly desirable for applications in pharmaceutical and life sciences research. sci-hub.ru Several strategies utilizing N-tosylhydrazones as key precursors have been successfully developed.

One innovative approach involves the reaction of ketones, N-tosylhydrazines, and anilines in a one-pot synthesis mediated by molecular iodine to regioselectively generate 1,4-disubstituted 1,2,3-triazoles in high yields. sci-hub.ruresearchgate.net This method is operationally simple and scalable, offering a practical route for the production of diverse 1,2,3-triazoles without the need for transition metals or azides. sci-hub.ru

Another metal-free method involves the cyclization of two identical or different N-tosylhydrazones to form 4,5-disubstituted-2H-triazoles. acs.org This reaction proceeds under oxidant-free conditions and highlights the ambiphilic nature of N-tosylhydrazones. acs.org These methodologies represent significant progress towards more sustainable and safer synthetic practices in the preparation of valuable triazole compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Tosyl-1H-1,2,3-triazole |

| N-tosyl-1,2,3-triazoles |

| 1,4-disubstituted 1,2,3-triazoles |

| 1,5-disubstituted 1,2,3-triazoles |

| 1,4,5-trisubstituted 1,2,3-triazoles |

| 4-aryl-NH-1,2,3-triazoles |

| 4,5-disubstituted-2H-triazoles |

| N-tosylhydrazones |

| Sodium azide |

| Molecular iodine |

| N-tosylhydrazine |

| Anilines |

| Ketones |

| [Cp*RuCl] |

| Copper(I) |

| Ruthenium(II) |

| Azide |

Cascade Reactions Involving Tosyl Hydrazine (B178648)

Cascade reactions that incorporate tosyl hydrazine represent an efficient pathway for the synthesis of 1,2,3-triazoles. These reactions often proceed through a sequence of bond-forming events in a single pot, thereby increasing synthetic efficiency.

One notable method involves the three-component reaction of enaminones, tosylhydrazine, and primary amines, which regioselectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.comthieme-connect.com This metal- and azide-free approach is mediated by molecular iodine and involves a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation. organic-chemistry.orgmdpi.com A proposed mechanism for a similar reaction suggests the initial formation of a phenylglyoxal (B86788) intermediate from the reaction of aniline (B41778) with iodine and DMSO. This intermediate then condenses with aniline to form a C-acyl imine, which subsequently reacts with N-tosylhydrazine. The final triazole product is formed through cyclization and aromatization. scispace.com

Another strategy utilizes the reaction of N-tosylhydrazones with sodium azide, mediated by molecular iodine, to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org This process involves sequential C-N and N-N bond formation. organic-chemistry.org Additionally, a metal- and azide-free formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide also furnishes 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

The reaction between α,α-dichloroketone, tosyl hydrazide, and a primary amine is another pathway, although it necessitates the isolation of an unstable α,α-dichlorohydrazone intermediate. nih.gov

Direct N-Tosyl-Functionalization Strategies of 1H-1,2,3-Triazoles

Direct functionalization of the 1H-1,2,3-triazole ring offers an alternative route to tosylated derivatives. However, controlling the regioselectivity of these reactions is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms.

Regioselective Sulfonamidation Reactions for 1-Tosyl and 2-Tosyl Isomers

The direct tosylation of 1H-1,2,3-triazoles can lead to a mixture of N1 and N2-tosylated isomers. The regioselectivity of this sulfonamidation is influenced by a variety of factors, including the reaction conditions and the nature of the substrates. While direct functionalization can be problematic due to unpredictable regioselectivity, several methods have been developed to achieve either N1 or N2 substitution selectively. chemrxiv.orgrsc.org

For instance, the reaction of 1,1-dibromoalkenes with n-butyllithium followed by treatment with a sulfonyl azide yields 5-substituted 1-sulfonyl-1,2,3-triazoles. organic-chemistry.org

Factors Influencing N1/N2 Selectivity in Direct Tosylation

The challenge in direct N-functionalization of 1H-1,2,3-triazoles lies in the low energy barrier between the N1 and N2 tautomers in solution, which often results in poor N1/N2 selectivity. beilstein-journals.orgresearchgate.net Several factors can influence the outcome of the reaction:

Steric and Electronic Effects: In substituted triazoles, steric hindrance can play a crucial role. For example, in 4-aryl-5-trifluoroacetyl-1H-1,2,3-triazoles, the bulky substituents at the C-4 and C-5 positions hinder the N-1 and N-3 positions, favoring substitution at the less sterically crowded N-2 position. mdpi.com The electronic nature of substituents also has an impact; the high electronegativity of a trifluoroacetyl group can diminish the nucleophilicity of the adjacent N-3 nitrogen. mdpi.com

Hard and Soft Acid-Base (HSAB) Theory: The character of the electrophile can influence the site of acylation. This principle has been observed in the direct N-acylation of 1,2,3-NH-triazoles, where a preference for the thermodynamically favored N2 isomers was noted. chemrxiv.orgrsc.org

Reaction Conditions: The choice of solvent and base can significantly affect the regioselectivity. In the N-alkylation of a triazole, polar aprotic solvents like DMF and DMSO led to higher yields and selectivity for the N2-isomer compared to polar protic solvents like ethanol (B145695) and water. mdpi.com

Catalysts: Transition metal catalysts have been employed to achieve selective N1 and N2 alkylations. beilstein-journals.orgresearchgate.net For instance, rhodium-catalyzed reactions have been developed for both N1 and N2 selective alkylations. beilstein-journals.orgresearchgate.netacs.org

Advanced Strategies for Tailored 1-Tosyl-1H-1,2,3-triazoles

More advanced synthetic methods have been developed to overcome the challenges of regioselectivity and to introduce diverse functionalities into the this compound scaffold.

Desulfonylative Alkylation of N-Tosyl-1,2,3-triazoles under Metal-Free Conditions

A significant advancement is the metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles. This method allows for the N1-selective alkylation of the triazole ring. A notable example is the reaction of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds, which proceeds with complete regioselectivity to afford N1-alkylated products in moderate to excellent yields. beilstein-journals.orgresearchgate.netresearchgate.netnih.govbeilstein-journals.org

The proposed mechanism involves the initial attack of the enol form of the 1,3-dicarbonyl on the sulfonyl group of the N-tosyl-1,2,3-triazole. beilstein-journals.orgresearchgate.net This is followed by a proton transfer and cleavage of the N-S bond to generate a triazolyl anion and a β-O-tosylcycloalkenone intermediate. A subsequent counter-attack of the triazolyl anion on the enone intermediate leads to the final β-triazolylenone product. beilstein-journals.orgresearchgate.net This method provides a straightforward and versatile strategy for synthesizing new functionalized 1,2,3-triazoles under mild, metal-free conditions. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org

Table 1: Examples of Metal-Free Desulfonylative Alkylation

| N-Tosyl-1,2,3-triazole Substrate | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 4-phenyl-N-tosyl-1H-1,2,3-triazole | 1,3-cyclohexanedione | β-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexenone | 78 |

| 4-tert-butyl-N-tosyl-1H-1,2,3-triazole | 1,3-cyclohexanedione | β-(4-tert-butyl-1H-1,2,3-triazol-1-yl)cyclohexenone | 70 |

| 4-phenyl-N-tosyl-1H-1,2,3-triazole | cyclopentane-1,3-dione | β-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclopent-2-en-1-one | 55 |

Multi-Component Reaction Approaches for Functionalized Scaffolds

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and efficiency. nih.gov Several MCRs have been developed for the synthesis of functionalized 1,2,3-triazoles.

One such approach involves the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide to produce 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org This reaction proceeds via a cycloaddition process. beilstein-journals.org Another method is the catalyst-free cycloaddition of N,N-dimethylenaminones and tosyl azide in water to yield 4-acyl-NH-1,2,3-triazoles. beilstein-journals.org A proposed mechanism for this reaction involves the initial cycloaddition to form a 1,2,3-triazoline (B1256620) intermediate, which then eliminates an amino group to afford the N-tosyl-1,2,3-triazole. beilstein-journals.org

A three-component reaction of enaminones, tosylhydrazine, and primary amines provides 1,5-disubstituted 1,2,3-triazoles. mdpi.com This metal- and azide-free method, catalyzed by molecular iodine, proceeds through a cascade of bond formations. mdpi.com MCRs that generate intermediates with both azide and alkyne functionalities in close proximity can undergo intramolecular azide-alkyne cycloaddition to form fused 1,2,3-triazole systems with complete regioselectivity. nih.gov

Palladium-Catalyzed Methods for Triazole Frameworks

Palladium catalysis offers a powerful and versatile tool for the synthesis and functionalization of 1,2,3-triazole frameworks. These methods can be broadly categorized into the construction of the triazole ring itself and the post-synthetic modification of a pre-formed triazole.

A novel approach in palladium chemistry facilitates the synthesis of 1H-1,2,3-triazoles directly from alkenyl halides and sodium azide. organic-chemistry.org This reaction represents a distinct reactivity pattern for palladium catalysts. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation has emerged as a highly efficient method for creating complex triazole derivatives. organic-chemistry.org This technique allows for the direct coupling of 1,2,3-triazoles with aryl chlorides at the C5 position, accommodating a wide range of functional groups on the chloride electrophile through both intra- and intermolecular C-H bond functionalizations. researchgate.net The reactions are typically conducted with conventional heating. researchgate.net

In addition to forming the core or directly functionalizing it, palladium catalysts are instrumental in derivatization reactions. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of palladium catalysis, is employed to introduce aryl and heteroaryl substituents onto the triazole scaffold. nih.govfrontiersin.org For instance, a pre-synthesized triazole can undergo a Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) to yield highly functionalized products. nih.govfrontiersin.orgresearchgate.net Bimetallic systems, such as a palladium/copper combination, have been utilized in three-component cycloaddition reactions involving alkynes, an allyl source, and trimethylsilyl (B98337) azide to produce N-allyl-substituted 1,2,3-triazoles. frontiersin.org

Research has also explored the use of palladium catalysts for annulation reactions, where 5-iodo-1,2,3-triazoles are used as building blocks to construct fused heterocyclic systems. rsc.org

Control over Regioselective Formation of 1,4- and 1,5-Disubstituted Systems

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes traditionally yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers, necessitating the development of catalytic systems that can control the regiochemical outcome. beilstein-journals.orgnih.gov The choice of metal catalyst is the most critical factor in directing this selectivity. acs.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, is renowned for exclusively producing 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net Conversely, ruthenium catalysts reliably yield the 1,5-disubstituted isomer from the same starting materials. nih.govacs.org This orthogonal reactivity allows for the selective synthesis of either regioisomer by simply changing the catalyst. nih.govacs.org

While the copper/ruthenium dichotomy is well-established, recent research has uncovered more nuanced methods for controlling regioselectivity. For example, a protocol using copper(II) trifluoromethanesulfonate (B1224126) has been developed for the regioselective synthesis of 1,5-disubstituted 1H-1,2,3-triazoles from cinnamic acids and organic azides, a task typically accomplished with ruthenium catalysts. researchgate.net

Metal-free approaches have also been devised to achieve regioselectivity. A three-component reaction involving enaminones, tosylhydrazine, and primary amines, promoted by molecular iodine, provides a regioselective pathway to 1,5-disubstituted 1,2,3-triazoles through a cascade of bond formations. acs.orgmdpi.com Another strategy involves the reaction of β-carbonyl phosphonates with azides, which can be selectively controlled to produce 1,4- or 1,5-disubstituted products under mild conditions. acs.org

The table below summarizes various catalytic systems and their influence on the regioselective formation of disubstituted 1,2,3-triazoles.

| Catalyst System | Reactants | Predominant Isomer | Source(s) |

| Copper(I) salts | Terminal Alkyne + Azide | 1,4-disubstituted | acs.org, researchgate.net |

| Ruthenium(II) complexes | Terminal Alkyne + Azide | 1,5-disubstituted | acs.org, nih.gov |

| Copper(II) trifluoromethanesulfonate | Cinnamic Acid + Aryl Azide | 1,5-disubstituted | researchgate.net |

| Molecular Iodine (I₂) | Enaminone + Tosylhydrazine + Primary Amine | 1,5-disubstituted | acs.org, mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | β-carbonyl phosphonate (B1237965) + Azide | 1,4- or 1,5-disubstituted | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles, focusing on the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions.

Utilization of Aqueous Media and Bio-Surfactant Solutions

A significant advancement in green synthetic chemistry is the replacement of volatile organic compounds with water. The synthesis of 1,2,3-triazole analogs via "click" chemistry and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully performed in aqueous media. nih.govfrontiersin.orgresearchgate.net Reactions are often carried out in solvent systems such as a tetrahydrofuran (B95107) (THF) and water mixture. nih.gov The use of water as a solvent is not only environmentally friendly but can also facilitate certain reactions. tandfonline.com

Bio-surfactants and related systems offer a way to conduct reactions in water even with poorly soluble organic substrates. A notable example is the use of a copper(I) catalyst supported on functionalized β-cyclodextrin. acs.org This supramolecular catalyst is stable and soluble in water, effectively promoting the cycloaddition reaction with high regioselectivity and yield. acs.org The β-cyclodextrin moiety creates a hydrophobic pocket that can encapsulate the reactants, facilitating the reaction in the aqueous phase. acs.org

Nanocatalyst Applications and Recyclability

Nanocatalysts are a key area of green chemistry research due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and the potential for easy separation and recycling.

Copper nanoparticles supported on hydrotalcite (CuNPs@HT) have been employed as an efficient and environmentally friendly catalyst for the selective synthesis of 1,4-disubstituted-1,2,3-triazoles. tandfonline.com This catalytic system allows the azide-alkyne cycloaddition to proceed at room temperature in ethylene (B1197577) glycol, a greener solvent alternative. tandfonline.com

The table below highlights examples of recyclable catalysts used in 1,2,3-triazole synthesis.

| Catalyst | Solvent System | Number of Recycles | Finding | Source(s) |

| β-CD-TSC@Cu | Aqueous Medium | 7 | No remarkable loss of activity. | acs.org |

| CuNPs@HT | Ethylene Glycol | Not specified | Described as an environmentally friendly technology. | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 1 Tosyl 1h 1,2,3 Triazole Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Aromatic and Triazole Ring Protons

The ¹H NMR spectrum of 1-Tosyl-1H-1,2,3-triazole is expected to exhibit distinct signals corresponding to the protons of the tosyl group's aromatic ring and the triazole ring. The aromatic protons of the p-toluenesulfonyl group typically appear as two doublets in the downfield region, usually between 7.0 and 8.0 ppm, due to the ortho and meta coupling. The integration of these signals would correspond to two protons each. The methyl protons of the tosyl group would present as a sharp singlet further upfield, generally around 2.4 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole H-4/H-5 | 7.5 - 8.5 | Singlet or Doublet | 1H each |

| Aromatic (Tosyl) | 7.0 - 8.0 | Doublet | 2H each |

| Methyl (Tosyl) | ~2.4 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum would display signals for each unique carbon atom in the molecule. The carbon atoms of the triazole ring are expected to resonate in the range of 120-150 ppm. For example, in some 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbons appear between approximately 122 and 148 ppm mdpi.com.

The tosyl group's aromatic carbons will also appear in the aromatic region of the spectrum, typically between 125 and 145 ppm. The quaternary carbon attached to the sulfur atom will have a distinct chemical shift. The methyl carbon of the tosyl group is expected to appear at a much higher field, typically around 21 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Triazole C-4/C-5 | 120 - 150 |

| Aromatic C (Tosyl) | 125 - 145 |

| Aromatic C-S (Tosyl) | 130 - 145 |

| Aromatic C-CH₃ (Tosyl) | 140 - 150 |

| Methyl C (Tosyl) | ~21 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the tosyl group, COSY would show correlations between the ortho and meta aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the triazole and tosyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the tosyl group and the triazole ring. For instance, correlations would be expected between the triazole protons and the carbons of the tosyl group, and vice versa, through the nitrogen-sulfur bond linkage.

Elucidation of Tautomerism and Isomerism in 1,2,3-Triazole Systems through NMR

The 1,2,3-triazole ring system can exhibit prototropic tautomerism, where a proton can reside on different nitrogen atoms of the ring. In solution, substituted 1,2,3-triazoles can exist in a dynamic equilibrium between different tautomeric forms. NMR spectroscopy is a key tool for studying these equilibria. The observed chemical shifts in both ¹H and ¹³C NMR can be a weighted average of the shifts for the individual tautomers if the exchange is fast on the NMR timescale. In cases of slow exchange, separate signals for each tautomer may be observed. The presence of the N-tosyl group in this compound is expected to lock the tautomeric form, preventing the migration of a proton between the nitrogen atoms of the triazole ring. However, the synthesis of N-substituted triazoles can sometimes lead to the formation of different regioisomers (e.g., 1-substituted, 2-substituted). NMR, particularly ¹⁵N NMR in conjunction with computational studies, is instrumental in distinguishing between these isomers.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its atomic composition. The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. For many 1H-1,2,3-triazole derivatives, the molecular ion peak (M+H)⁺ is readily observed in the HRMS spectrum, providing strong evidence for the compound's identity. The fragmentation patterns observed in the mass spectrum of substituted 1,2,3-triazoles are highly dependent on the nature of the substituents. Common fragmentation pathways involve the loss of stable neutral molecules such as nitrogen gas (N₂).

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a pivotal analytical technique for the structural characterization of this compound, providing critical insights into its molecular framework through the identification of characteristic vibrational modes. This method allows for the direct observation of bond vibrations within both the heterocyclic triazole ring and the appended tosyl functional group.

Identification of Sulfonyl Group Vibrations

The tosyl (p-toluenesulfonyl) group attached to the triazole ring gives rise to strong and highly characteristic absorption bands in the IR spectrum, making its identification straightforward. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) moiety.

These vibrations are relatively insensitive to the electronic nature of the triazole ring and appear in well-defined regions of the spectrum. The asymmetric stretching mode (ν_as(SO₂)) produces a strong band typically found in the 1360–1380 cm⁻¹ range, while the symmetric stretching mode (ν_s(SO₂)) results in another strong band around 1160–1180 cm⁻¹. The presence of these two intense absorptions provides definitive evidence for the sulfonyl group in the molecular structure. In one study of a tosylated mannitol derivative, these bands were observed at 1372 cm⁻¹ and 1160 cm⁻¹, respectively.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric SO₂ Stretching (ν_as) | 1360 - 1380 | Strong | |

| Symmetric SO₂ Stretching (ν_s) | 1160 - 1180 | Strong | |

| S-O-C Stretching | ~815 | Medium | researchgate.net |

X-ray Crystallography for Absolute Structure and Regioselectivity Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the molecular structure of this compound derivatives. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, thereby confirming the molecular connectivity, constitution, and, crucially, the regioselectivity of the synthesis.

Definitive Structural Elucidation of Novel this compound Compounds

Single-crystal X-ray diffraction analysis provides the absolute structure of novel compounds, resolving any ambiguity that may arise from spectroscopic data alone. For tosylated azoles, this technique confirms that the tosyl group is attached to a specific nitrogen atom of the triazole ring, thus establishing the correct regioisomer.

While a specific crystal structure for this compound is not widely reported, the closely related analogue, 1-Tosyl-1H-1,2,4-triazole, has been synthesized and characterized by X-ray crystallography, offering valuable structural insights. researchgate.netresearchgate.net The study confirmed its molecular structure and provided detailed crystallographic data. The geometry around the sulfur atom was found to be a distorted tetrahedron, a characteristic feature of sulfonyl compounds. researchgate.net The ability to grow suitable single crystals allows for such detailed analysis, which is fundamental for validating synthetic methodologies and understanding structure-property relationships. mdpi.comresearchgate.net

The table below presents the crystallographic data obtained for the analogous compound, 1-Tosyl-1H-1,2,4-triazole. researchgate.net

| Crystallographic Parameter | Value for 1-Tosyl-1H-1,2,4-triazole |

|---|---|

| Empirical Formula | C₉H₉N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.541(4) |

| b (Å) | 17.958(8) |

| c (Å) | 8.091(4) |

| β (°) | 111.16(4) |

| Volume (ų) | 1021.8(9) |

| Z | 4 |

Insights into Solid-State Conformations and Intermolecular Interactions

Beyond confirming the molecular structure, X-ray crystallography reveals crucial information about the solid-state conformation and the nature of intermolecular interactions that govern the crystal packing. In the structure of 1-Tosyl-1H-1,2,4-triazole, the dihedral angle between the planes of the triazole ring and the phenyl ring of the tosyl group was determined to be 82.17(14)°, indicating a nearly perpendicular arrangement. researchgate.net This twisted conformation minimizes steric hindrance between the two ring systems.

Reactivity Profiles and Transformative Chemistry of 1 Tosyl 1h 1,2,3 Triazoles

General Reactivity Patterns of N-Sulfonyl-1,2,3-triazoles in Organic Transformations

N-Sulfonyl-1,2,3-triazoles, particularly 1-tosyl-1H-1,2,3-triazoles, are versatile and stable precursors in organic synthesis, primarily recognized for their ability to generate α-imino metal carbenes. rsc.orgresearchgate.net Upon treatment with transition-metal catalysts, most notably rhodium(II) complexes, these triazoles undergo a denitrogenative reaction, extruding molecular nitrogen (N₂) to form a highly reactive α-imino rhodium carbene intermediate. researchgate.netnih.gov This intermediate is central to the reactivity of N-sulfonyl-1,2,3-triazoles and is not easily accessible through other precursors like α-diazoimines. nih.gov

The α-imino carbene possesses both an electrophilic carbene center and a nucleophilic nitrogen atom, enabling a wide array of subsequent transformations. researchgate.net These include cyclopropanations, C-H or X-H (where X = O, N, S) bond insertions, ylide formations, and various cycloaddition and annulation reactions. rsc.orgresearchgate.net A significant reaction pathway is transannulation, where the triazole ring is converted into a different heterocyclic system by reacting the α-imino carbene intermediate with various unsaturated partners like alkynes, nitriles, and aldehydes. thieme-connect.comnih.gov This reactivity profile makes 1-tosyl-1,2,3-triazoles valuable building blocks for constructing complex nitrogen-containing molecules and diverse heterocyclic scaffolds. nih.govbeilstein-journals.org

Denitrogenative Transformations Leading to Diverse Heterocycles

The loss of dinitrogen from the 1-tosyl-1,2,3-triazole ring is a key step that unlocks a variety of synthetic transformations, leading to the formation of numerous other heterocyclic systems. These reactions, typically catalyzed by rhodium(II) complexes, proceed through the formation of an α-imino rhodium carbene intermediate, which then engages with a secondary reaction partner in a cycloaddition or annulation cascade.

Rhodium-catalyzed annulation reactions of 1-tosyl-1,2,3-triazoles with carbonyl compounds provide an effective route to oxygen-containing heterocycles. When reacted with various aromatic aldehydes, 1-tosyl-1,2,3-triazoles undergo a formal [3+2] cycloaddition to yield 2,5-diaryloxazoles. rsc.orgrsc.org The reaction is proposed to initiate with the formation of the rhodium-azavinylcarbene, which interacts with the aldehyde's carbonyl group to form a rhodium-containing ylide. nih.govrsc.org This intermediate then cyclizes to an oxazoline, which subsequently eliminates p-toluenesulfinic acid to afford the aromatic oxazole (B20620) product. rsc.org This methodology has been successfully applied to the one-step synthesis of the natural products balsoxin and texamine. nih.govrsc.orgresearchgate.net

In addition to simple aldehydes, intramolecular reactions with tethered furans have also been explored. An intramolecular rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles bearing a furan (B31954) moiety leads to the formation of highly functionalized pyridine (B92270) derivatives, such as 2-formyl- and 2-acetylpyridines. researchgate.net This transformation showcases the versatility of the α-imino carbene intermediate to participate in complex domino reactions. researchgate.net

Table 1: Rhodium-Catalyzed Annulation of 4-Phenyl-1-tosyl-1H-1,2,3-triazole with Benzaldehydes

| Aldehyde Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 2,5-Diphenyloxazole | 76 | rsc.org |

| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-5-phenyloxazole | 81 | rsc.org |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-phenyloxazole | 85 | rsc.org |

| 4-(Trifluoromethyl)benzaldehyde | 5-Phenyl-2-(4-(trifluoromethyl)phenyl)oxazole | 75 | rsc.org |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-phenyloxazole | 88 | rsc.org |

Transannulation reactions of 1-tosyl-1,2,3-triazoles are a powerful strategy for synthesizing a variety of substituted N-heterocycles. beilstein-journals.orgnih.gov

Pyrroles: Functionalized pyrroles can be readily synthesized through rhodium-catalyzed reactions. The reaction of 1-tosyl-1,2,3-triazoles with terminal alkynes, using a Rh(II)/Ag(I) binary catalyst system, provides a direct route to 1,2,4-trisubstituted pyrroles. thieme-connect.comnih.gov This method is particularly effective for electron-rich terminal alkynes. nih.gov Alternatively, a rhodium(II)-catalyzed transannulation with silyl (B83357) or alkyl enol ethers enables the regiocontrolled synthesis of substituted pyrroles. researchgate.net Fused pyrrole (B145914) systems can also be accessed via an intramolecular rhodium-catalyzed transannulation of alkyne-tethered N-sulfonyl-1,2,3-triazoles. thieme-connect.com

Imidazoles: The synthesis of N-sulfonyl imidazoles is efficiently achieved through a rhodium-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with nitriles. thieme-connect.comnih.gov This reaction can be performed under conventional heating or microwave conditions and tolerates a wide range of substituents on both the triazole and the nitrile. thieme-connect.comnih.gov The process can even be conducted as a one-pot, two-step synthesis starting from an alkyne, which first undergoes a copper-catalyzed cycloaddition to form the triazole in situ, followed by the rhodium-catalyzed transannulation with a nitrile. nih.gov

Pyridines: As mentioned previously, intramolecular rhodium-catalyzed reactions involving a pendant furan group can rearrange to form functionalized pyridines. researchgate.net Another route involves the reaction of 1-tosyl-1,2,3-triazoles with 2H-azirines, which, depending on the substitution pattern and reaction conditions, can lead to 1,2-dihydropyrazines, a related diazine heterocycle. thieme-connect.comrsc.org

An efficient synthesis of 2,5-diaryl substituted oxazoles is achieved through the rhodium-catalyzed annulation of 1-tosyl-1,2,3-triazoles and aromatic aldehydes. nih.govrsc.org The reaction proceeds via a formal [3+2] cycloaddition mechanism. The key intermediate, a rhodium-azavinylcarbene (Rh-AVC), is generated from the denitrogenation of the triazole. nih.gov This carbene then reacts with the aldehyde. The scope of this reaction is broad, accommodating various electronically and sterically diverse substituents on the aryl rings of both the triazole and the aldehyde. rsc.org For instance, reactions of 4-aryl-1-tosyl-1H-1,2,3-triazoles with o-cyanobenzaldehyde proceed in good to excellent yields (79-88%). nih.govrsc.org The methodology provides a straightforward and high-yielding route to these valuable heterocyclic structures, which are present in numerous natural products and pharmacologically active molecules. rsc.org

Desulfonylative Reactions and Alkylation Pathways

While many transformations of 1-tosyl-1,2,3-triazoles involve the tosyl group as an activating group for denitrogenation, it can also be removed in reactions that maintain the triazole core. These desulfonylative reactions provide access to N-alkylated triazoles, which can be challenging to synthesize regioselectively through direct alkylation methods due to the presence of multiple nitrogen atoms. beilstein-journals.org

A notable example of a desulfonylative pathway is the metal-free and catalyst-free coupling of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds to form β-triazolylenones. nih.govnih.govresearchgate.net This reaction proceeds under mild conditions and provides a direct method for synthesizing triazoles with a novel substitution pattern in moderate to excellent yields. beilstein-journals.orgnih.gov The reaction is highly regioselective, affording only the N¹-alkylated triazole products. beilstein-journals.org The proposed mechanism suggests that the reaction does not proceed through direct nucleophilic attack by the triazole anion. Instead, it is believed to involve the formation of an intermediate from the 1,3-dicarbonyl compound that then reacts with the triazole. beilstein-journals.orgresearchgate.net Though the scope is somewhat limited to cyclic 1,3-diketones, this protocol offers a convenient and straightforward strategy for accessing new functionalized 1,2,3-triazoles without the need for transition metal catalysts. beilstein-journals.org

Table 2: Metal-Free Desulfonylative Alkylation of Triazoles with 1,3-Dicarbonyls

| N-Tosyl-1,2,3-triazole Substrate | 1,3-Dicarbonyl Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 1,3-Cyclohexanedione | 3-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)cyclohex-2-en-1-one | 85 | nih.gov |

| 1-Tosyl-4-(p-tolyl)-1H-1,2,3-triazole | 1,3-Cyclohexanedione | 3-((4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)methyl)cyclohex-2-en-1-one | 88 | nih.gov |

| 4-(4-Methoxyphenyl)-1-tosyl-1H-1,2,3-triazole | 1,3-Cyclohexanedione | 3-((4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)cyclohex-2-en-1-one | 92 | nih.gov |

| 4-(4-Chlorophenyl)-1-tosyl-1H-1,2,3-triazole | 1,3-Cyclohexanedione | 3-((4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)cyclohex-2-en-1-one | 81 | nih.gov |

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Dimedone | 5,5-Dimethyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)cyclohex-2-en-1-one | 94 | nih.gov |

Mechanistic Postulations for Sulfonyl Group Elimination and New Bond Formation

The elimination of the sulfonyl group from 1-tosyl-1H-1,2,3-triazoles is a key step in various synthetic transformations, enabling the formation of new chemical bonds. Mechanistic studies, primarily through control experiments and intermediate analysis, have shed light on the pathways governing this process. A prominent mechanism involves the nucleophilic attack on the sulfur atom of the tosyl group, leading to the cleavage of the nitrogen-sulfur (N–S) bond.

In the metal-free desulfonylative alkylation of 1-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds, a proposed mechanism suggests that the enol form of the dicarbonyl compound initiates the reaction. beilstein-journals.orgnih.gov The enol acts as a nucleophile, attacking the electrophilic sulfonyl group of the 1-tosyl-1,2,3-triazole. This attack forms a transient intermediate which, after a proton transfer, facilitates the cleavage of the N–S bond. beilstein-journals.orgnih.gov This cleavage generates two key species: a triazolyl anion and a β-O-tosylcycloalkenone intermediate. beilstein-journals.orgnih.gov The newly formed triazolyl anion then acts as a nucleophile, attacking the β-position of the enone intermediate, which results in the elimination of the tosylate group and the formation of a new carbon-nitrogen bond, yielding a β-triazolylenone. nih.gov

Control experiments have provided crucial evidence for this mechanistic pathway. For instance, the reaction of 4-phenyl-1-mesyl-1H-1,2,3-triazole with dimedone yielded a methanesulfonate (B1217627) product, indicating the transfer of the sulfonyl group. beilstein-journals.org Furthermore, analysis of a reaction mixture revealed the presence of a C-tosylated intermediate alongside the expected product. beilstein-journals.orgnih.gov The isolation and subsequent reaction of a prepared O-tosyl intermediate confirmed that the triazolyl anion, and not the starting 1-tosyl-1,2,3-triazole, is the active nucleophile in the final bond-forming step. beilstein-journals.orgnih.gov

The proposed mechanism for this desulfonylative coupling is outlined below:

Nucleophilic Attack: The enol of the 1,3-dicarbonyl compound attacks the sulfur atom of the 1-tosyl-1,2,3-triazole. nih.gov

Intermediate Formation: A proton transfer occurs to form a more stable intermediate. nih.gov

N-S Bond Cleavage: The N-S bond breaks, releasing a triazolyl anion and a β-O-tosylcycloalkenone. nih.gov

New Bond Formation: The triazolyl anion attacks the enone, leading to the elimination of the tosylate and the formation of the final product. nih.gov

Electrophilic and Nucleophilic Reactivity at the Triazole Ring of 1-Tosyl Derivatives

The presence of the electron-withdrawing tosyl group at the N1 position significantly influences the electronic properties and reactivity of the 1,2,3-triazole ring. This substitution generally deactivates the ring towards electrophilic attack while making it susceptible to certain nucleophilic and cycloaddition reactions. The tosyl group also serves as a crucial activating group for transformations that proceed via the generation of reactive intermediates like α-imino rhodium carbenoids.

Regioselective Functionalization of the Triazole Core

The functionalization of the 1-tosyl-1H-1,2,3-triazole core often proceeds through intermediates generated by the loss of dinitrogen, rather than by direct substitution on the triazole ring. However, the inherent reactivity of the triazole moiety and its corresponding anion allows for specific regioselective transformations.

A key strategy for functionalization relies on the generation of an α-imino rhodium(II) carbenoid from the 1-tosyl-1,2,3-triazole. This highly electrophilic intermediate is then intercepted by a nucleophile. A plausible mechanism involves the initial ring-chain tautomerization of the triazole to an α-diazo imine, which then reacts with a rhodium(II) catalyst to form the electrophilic α-imino rhodium(II) carbenoid. sci-hub.se This intermediate can then undergo regioselective C-H insertion reactions. For example, in the reaction with 9H-carbazoles, the C3 carbon of the carbazole (B46965) acts as a nucleophile, attacking the carbenoid to form a zwitterionic intermediate, which ultimately leads to the C3-functionalized product. sci-hub.se

The following table summarizes the regioselective C3-functionalization of 9-ethyl-9H-carbazole with various 1-sulfonyl-1,2,3-triazoles. sci-hub.se

| 1-Sulfonyl-1,2,3-triazole Substituent (at C4) | Sulfonyl Group | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Tosyl | 3a | 64 |

| 4-Methoxyphenyl | Mesyl | 3c | 67 |

| 4-Methylphenyl | Mesyl | 3d | 60 |

| 4-(Trifluoromethyl)phenyl | Mesyl | 3e | 78 |

| 4-Bromophenyl | Mesyl | 3f | 77 |

Another mode of reactivity involves the triazolyl anion, formed after the elimination of the tosyl group, acting as a nucleophile. In the reaction with cyclic 1,3-diones, this anion regioselectively attacks the β-carbon of a β-O-tosylenone intermediate, exclusively affording N1-alkylated products. beilstein-journals.org This high regioselectivity is a key feature of this synthetic method. beilstein-journals.org

The table below shows the scope of the reaction between various 4-aryl-1-tosyl-1H-1,2,3-triazoles and cyclopentane-1,3-dione, highlighting the regioselective formation of N1-alkylated β-triazolylenones. beilstein-journals.orgnih.gov

| Triazole C4-Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | 3e | 55 |

| 4-Tolyl | 3f | 71 |

| 4-Methoxyphenyl | 3g | 61 |

| 3-Methoxyphenyl | 3h | 38 |

| 4-tert-Butylphenyl | 3i | 53 |

| 4-Fluorophenyl | 3j | 67 |

| 4-Chlorophenyl | 3k | 52 |

| 4-Bromophenyl | 3l | 54 |

Cascade and Domino Reactions Initiated by this compound Intermediates

1-Tosyl-1H-1,2,3-triazoles are valuable precursors for initiating cascade and domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are typically triggered by the thermal or metal-catalyzed denitrogenation of the triazole to form a reactive α-imino carbene intermediate. nih.govrsc.org This intermediate can then participate in a series of subsequent bond-forming events.

One notable example is the rhodium-catalyzed cascade annulation of β-enaminones with 1-tosyl-1,2,3-triazoles to synthesize substituted imidazoles and pyrroles. nih.gov The reaction's outcome is controlled by the substituents on the β-enaminone. The process is initiated by the formation of a rhodium α-imino carbenoid, which then undergoes a cascade of reactions including ylide formation, rearrangement, and cyclization to afford the heterocyclic products. nih.gov

Intramolecular Rearrangements

Intramolecular reactions starting from suitably functionalized 1-tosyl-1H-1,2,3-triazoles provide an elegant pathway to diverse heterocyclic systems through rearrangement cascades. The tosylimino group often plays a direct and crucial role in the domino transformations of key intermediates. rsc.org

A compelling example is the intramolecular rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles tethered to a furan ring. rsc.org The decomposition of the triazole generates an azavinyl carbene, which reacts with the furan ring. The resulting spiro-intermediate can then be intercepted by the tosylimino group, triggering a rearrangement cascade that leads to the formation of valuable 2-formyl- and 2-acetylpyridine (B122185) building blocks. rsc.org

Another significant intramolecular rearrangement is the thermally induced cyclization of dithioacetal-tethered N-sulfonyl-1,2,3-triazoles. rsc.org Instead of the expected aza-vinyl carbene pathway, this reaction is believed to proceed through a ketenimine intermediate. This intermediate undergoes a novel cyclization reaction, where groups such as sulfides or amines act as migrating groups, to furnish 3-substituted isoquinoline (B145761) and dihydroisoquinoline derivatives, which are challenging to access via traditional methods. rsc.org The reaction mechanism is thought to involve a nucleophilic addition followed by a ring-opening/recyclization process. rsc.org

These examples underscore the versatility of 1-tosyl-1H-1,2,3-triazoles as precursors for initiating complex intramolecular rearrangements, enabling the efficient synthesis of a wide range of functionalized heterocyclic compounds.

Computational Chemistry and Mechanistic Investigations of 1 Tosyl 1h 1,2,3 Triazoles

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the nuanced electronic and structural features of 1-Tosyl-1H-1,2,3-triazoles. researchgate.net

Geometry Optimization and Electronic Structure Analysis of 1-Tosyl-1H-1,2,3-triazole

Geometry optimization of this compound and its derivatives is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov

Detailed analysis of the optimized geometry reveals key bond lengths and angles. For instance, in a related 1,2,3-triazole ring, the N-N and N=N bond lengths are computationally determined to be around 1.37 Å and 1.30 Å, respectively, which show good agreement with experimental X-ray diffraction data. mdpi.com The electronic structure of these compounds is characterized by the distribution of electrons, which is influenced by the electron-withdrawing nature of the tosyl group and the electronic properties of other substituents on the triazole ring. jcchems.comnih.gov

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Calculation of the lowest energy molecular structure. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.govmdpi.com |

| Vibrational Frequencies | Confirmation of a stable minimum (no imaginary frequencies). | Harmonic Rotor Approximation nih.gov |

| Bond Lengths/Angles | Determination of the distances and angles between atoms. | DFT Calculations mdpi.com |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

For 1,2,3-triazole derivatives, the HOMO and LUMO are often distributed across different parts of the molecule. nih.gov For example, in some hybrids, the LUMO is predominantly located on the aromatic group and the imine moiety. nih.gov The HOMO-LUMO energy gap can be influenced by substituents; for instance, the incorporation of a nitro group has been shown to significantly decrease the energy gap in related compounds, thereby enhancing their polarizability. researcher.life DFT calculations are routinely used to compute the energies of these orbitals and the corresponding energy gap. mdpi.comirjweb.com

| Compound Type | HOMO-LUMO Gap (ΔE) | Significance |

| Various 1,2,3-triazole hybrids | 3.37 - 4.76 eV nih.gov | Reflects varying chemical reactivity and stability. irjweb.com |

| Nitro-substituted compounds | Decreased gap researcher.life | Increased polarizability and potential for NLO applications. researcher.life |

| General triazine derivative | 4.4871 eV irjweb.com | Indicates the molecule's chemical reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It visualizes the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de Different colors on the MEP map represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

For triazole-containing compounds, MEP analysis helps identify which nitrogen atoms are more likely to act as proton acceptors or which sites are favorable for interaction with charged reactants. uni-muenchen.deresearchgate.net The map is generated after geometry optimization, typically using the same DFT level of theory. uni-muenchen.de

| Color on MEP Map | Potential | Predicted Reactivity |

| Red | Negative | Site for electrophilic attack researchgate.net |

| Blue | Positive | Site for nucleophilic attack researchgate.net |

| Green | Neutral | Low reactivity |

Fukui and Parr Functions for Identification of Reactive Centers

To more quantitatively pinpoint reactive sites, Fukui and Parr functions are employed. irjweb.com These conceptual DFT-based reactivity descriptors help in identifying the most electrophilic and nucleophilic centers within a molecule. rsc.org

The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. The electrophilic Parr function, Pk+, and the nucleophilic Parr function, Pk-, are derived from the spin density distribution of the radical anion and radical cation, respectively. rsc.org These functions effectively characterize the most reactive sites for polar reactions. rsc.org For instance, in studies of phenylazide, the non-substituted N1 nitrogen was identified as the most electrophilic center using electrophilic Parr functions. mdpi.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for unraveling the intricate details of reaction mechanisms involving 1-Tosyl-1H-1,2,3-triazoles.

Transition State Analysis and Determination of Activation Energies

Understanding a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and optimize the geometry of transition states. researchgate.net Subsequent frequency calculations for a TS structure yield exactly one imaginary frequency, which corresponds to the motion along the reaction pathway. nih.gov

By calculating the energies of the reactants, transition state, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. researchgate.netacs.org This information is vital for predicting reaction rates and understanding the feasibility of a proposed mechanism. For example, in the organocatalytic synthesis of NH-1,2,3-triazoles, DFT calculations have been used to determine the activation free energy for the cycloaddition step. researchgate.net Computational studies on the reaction of enaminones with sulfonyl azides revealed that the 1,3-dipolar cycloaddition is highly regioselective, favoring one isomer due to a lower activation barrier, and that electron-deficient groups on the sulfonyl azide (B81097) can lead to a faster reaction. acs.orgnih.gov

| Reaction | Computational Finding | Significance |

| Organocatalytic synthesis of NH-1,2,3-triazoles | Activation free energy of ~17.5 kcal/mol in solution. researchgate.net | Provides quantitative insight into reaction kinetics. |

| Cycloaddition of enaminones and sulfonyl azides | High asynchronicity in bond formation in the TS. acs.org | Explains the high regioselectivity of the reaction. acs.org |

| Metal-free desulfonylative alkylation | Mechanistic proposal rationalizes complete regioselectivity. beilstein-journals.org | Supports the observed experimental outcome. beilstein-journals.org |

Rationalization of Regioselectivity through Frontier Molecular Orbital (FMO) Theory and Energy Calculations

Computational chemistry provides powerful tools to explain the regioselectivity observed in the synthesis of 1,2,3-triazoles, particularly in [3+2] cycloaddition reactions. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, explaining reactivity and selectivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. uq.edu.au

In the context of the Huisgen 1,3-dipolar cycloaddition between an azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a triazole ring, the reaction rate and regioselectivity are governed by the energy gap between the interacting orbitals. uq.edu.au The reaction can proceed through two primary pathways, depending on which HOMO-LUMO gap is smaller:

Dipole-HOMO-controlled pathway: Interaction between the HOMO of the azide and the LUMO of the alkyne. This typically leads to the 1,4-regioisomer. uq.edu.au

Dipole-LUMO-controlled pathway: Interaction between the LUMO of the azide and the HOMO of the alkyne. This pathway generally yields the 1,5-regioisomer. uq.edu.au

The electronic nature of the substituents on both the azide (including the tosyl group on N1) and the alkyne dictates the relative energies of these frontier orbitals, thereby controlling the reaction outcome. uq.edu.au

Density Functional Theory (DFT) calculations are frequently employed to quantify these interactions and predict the most likely product. By calculating the activation energies for the transition states leading to the different possible regioisomers, a clear picture of the reaction's energetic landscape emerges. For instance, in the reaction between enaminones and phenyl azide to form 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations were used to investigate the proposed transition states (TS1 and TS2) that lead to different isomers, rationalizing the observed regioselectivity. beilstein-journals.org The lower calculated energy barrier for one pathway over the other provides a quantitative explanation for why a specific isomer is formed preferentially. beilstein-journals.orgresearchgate.net

| Parameter | Description | Significance in Regioselectivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher EHOMO indicates a better electron donor. Determines the favorability of dipole-LUMO controlled pathways. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower ELUMO indicates a better electron acceptor. Determines the favorability of dipole-HOMO controlled pathways. mdpi.com |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO for interacting reactants. | A smaller energy gap leads to a stronger interaction and a faster reaction rate for that specific pathway. uq.edu.aumdpi.com |

| Activation Energy (ΔG‡) | The energy barrier of the transition state for a specific regioisomeric pathway, calculated via methods like DFT. | The pathway with the lowest activation energy is kinetically favored, leading to the major regioisomer. beilstein-journals.org |

Computational Exploration of Radical and Concerted Processes in Transformations

While the Huisgen cycloaddition is often depicted as a concerted pericyclic reaction, computational studies have revealed that transformations involving 1-tosyl-1,2,3-triazoles and their precursors can proceed through more complex, non-concerted mechanisms. Theoretical investigations are crucial for distinguishing between concerted, stepwise ionic, and radical pathways.

For example, the iodine-catalyzed synthesis of N-substituted-1,2,3-triazoles from N-tosylhydrazones has been investigated computationally. Mechanistic proposals suggest the reaction may proceed via a radical process. scispace.com This pathway involves a single-electron transfer (SET) to generate a radical cation intermediate, which then undergoes cyclization. scispace.comnih.gov This stands in stark contrast to a concerted mechanism where all bond-forming events occur in a single transition state.

Similarly, computational studies of the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) indicate that the reaction is not concerted. Instead, it follows a stepwise mechanism involving metallacycle intermediates. iosrjournals.org DFT calculations have been instrumental in mapping out the energies of these intermediates and the transition states connecting them, supporting a non-concerted pathway. rsc.org Furthermore, Electron Localisation Function (ELF) analysis of certain triazole syntheses has indicated that key steps, such as hydride transfers, can occur through a non-concerted, multi-stage process. researchgate.net These computational findings highlight that the tosyl group and reaction conditions (e.g., presence of metal catalysts or iodine) can fundamentally alter the reaction mechanism away from a simple concerted picture.

Advanced Quantum Chemical Calculations

Beyond mechanistic elucidation, advanced quantum chemical calculations provide deep insights into the electronic structure, bonding, and dynamic behavior of 1-tosyl-1H-1,2,3-triazoles.

Quantum Theory of Atoms in Molecule (QTAIM) Studies for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. wiley-vch.de It provides a rigorous basis for understanding chemical bonding by examining critical points in the electron density field.

QTAIM studies on 1,2,3-triazole isomers have revealed significant differences in their electronic properties. nih.gov By analyzing the Laplacian of the electron density (∇²ρ(r)), researchers can map regions of electron concentration and depletion. These analyses show that 1,2,3-triazole is a very polar molecule, a characteristic that influences its interactions and reactivity. nih.gov The N-tosyl group further modulates this electronic distribution.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along a bond path. The properties at these BCPs, such as the electron density itself, its Laplacian, and the ellipticity, provide quantitative measures of the bond's character (e.g., covalent vs. closed-shell interactions). This method allows for a detailed analysis of the intramolecular bonds within the this compound scaffold, including the N-N, N-C, and N-S bonds, offering a precise description of its electronic structure.

| QTAIM Parameter | Symbol | Significance in Bonding Analysis |

|---|---|---|

| Electron Density at BCP | ρ(rb) | Indicates the amount of electron density shared between two atoms; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(rb) | A negative value indicates a shared (covalent) interaction, where charge is concentrated between nuclei. A positive value indicates a closed-shell interaction (e.g., ionic, van der Waals). nih.gov |

| Ellipticity | ε | Measures the anisotropy of electron density at the BCP. High values can indicate π-character or bond strain. |

| Atomic Basin | Ω | A region of space associated with a single nucleus, defined by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of 1-tosyl-1H-1,2,3-triazoles and their interactions with their environment, such as solvents, surfaces, or biological macromolecules.

MD simulations have been successfully applied to understand the behavior of tosyl-triazole derivatives in various contexts:

Surface Interactions: In materials science, MD simulations revealed that derivatives like 2-(1-tosyl-1H-1,2,3-triazol-4-yl)-ethanol form self-assembled protective membranes on copper surfaces. The simulations showed that the molecules adsorb in a horizontal orientation, with the triazole ring and oxygen atoms playing a key role in the binding to the surface. researchgate.net

Conformational Analysis: For complex molecules containing a 1,2,3-triazole core, MD simulations can explore the conformational landscape. Studies on peptidotriazolamers (peptide mimics with triazole rings) have used MD simulations to determine their folding properties and stable conformations in different solvents. frontiersin.org

Ligand-Receptor Binding: In medicinal chemistry, MD simulations are used to investigate how 1,2,3-triazole-containing molecules bind to biological targets like enzymes. These simulations can elucidate the specific binding modes, identify key interactions (such as hydrogen bonds or π-π stacking), and assess the stability of the ligand-receptor complex over time. nih.gov

| System Studied | MD Simulation Finding | Reference |

|---|---|---|

| Tosyl-triazole derivatives on copper surface | Revealed horizontal adsorption via the triazole ring and oxygen atoms, explaining the formation of a protective film. | researchgate.net |

| Peptidomimetics with 1,2,3-triazole linkers | Elucidated the foldamer properties and conformational preferences in different solvents (water and DMSO). | frontiersin.org |

| 1,2,3-Triazole analogues as enzyme inhibitors | Identified key amino acid residues (e.g., Glu205, Tyr662) and specific interactions (π-π stacking) crucial for binding. | nih.gov |

Applications of 1 Tosyl 1h 1,2,3 Triazoles in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

1-Tosyl-1H-1,2,3-triazoles are widely recognized as versatile synthetic intermediates due to the activating nature of the tosyl group, which facilitates a range of chemical transformations. beilstein-journals.org The tosyl group acts as a good leaving group, enabling nucleophilic substitution reactions and allowing for the introduction of various functional groups onto the triazole ring. This reactivity is central to their role as building blocks in the construction of more complex molecules. researchgate.net

The inherent stability of the 1,2,3-triazole ring, coupled with the reactivity imparted by the tosyl group, makes these compounds ideal for multi-step syntheses. nih.gov They are key precursors in denitrogenative transannulation reactions, particularly under metal-catalyzed conditions, leading to the formation of other important heterocyclic structures like pyrroles and imidazoles. beilstein-journals.org The ability to functionalize the triazole core through reactions such as desulfonylative alkylation further expands their synthetic utility, providing access to novel substituted triazoles. beilstein-journals.org

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made 1,2,3-triazoles and their derivatives readily accessible. researchgate.netuq.edu.au This has, in turn, fueled the exploration of 1-tosyl-1H-1,2,3-triazoles as foundational synthons for a diverse array of chemical entities. researchgate.netuq.edu.au Their utility is not limited to being simple linkers; they are increasingly employed as functional building blocks that can influence the properties of the final molecule. researchgate.netuq.edu.au

Development of Complex Molecular Architectures and Functionalized Systems

The unique chemical properties of 1-tosyl-1H-1,2,3-triazoles make them invaluable in the synthesis of complex molecular architectures and highly functionalized systems. Their predictable reactivity allows for the strategic construction of elaborate organic frameworks.

1-Tosyl-1H-1,2,3-triazoles serve as key precursors for the synthesis of various fused and bridged heterocyclic systems. mdpi.com A notable application is in the intramolecular cyclization reactions to form triazolopyrazines. mdpi.com For instance, a solid-phase assisted synthesis has been developed where a tosylhydrazide-derived intermediate undergoes intramolecular cyclization to yield disubstituted 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com

Furthermore, these compounds are instrumental in the synthesis of 1,2,3-triazoloquinoxalines. mdpi.com One-pot syntheses have been reported where 1-azido-2-isocyanoarenes react in the presence of a copper catalyst to form 1,2,3-triazolo[1,5-a]quinoxalines in good yields. mdpi.com Another approach involves the Pictet-Spengler reaction of ortho-substituted anilines with tethered 1,2,3-triazoles to construct these fused systems. mdpi.com The reactivity of the tosyl group can also be harnessed in rhodium-catalyzed cycloadditions with 2H-azirines, leading to the formation of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. rsc.org

The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives can be achieved with high stereoselectivity using precursors derived from natural amino acids. nih.gov In a common strategy, amino acids are converted into chiral azido (B1232118) alcohols. These intermediates then undergo a copper-catalyzed [3+2] cycloaddition reaction with an alkyne, such as methyl propiolate, to form the triazole ring. nih.gov This method has been shown to proceed with excellent yields and without racemization, preserving the stereochemical integrity of the original amino acid. nih.gov